molecular formula C11H10ClN3O2S B14896961 Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate

Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate

Cat. No.: B14896961
M. Wt: 283.73 g/mol
InChI Key: SHKWCWRYEFEBAM-UHFFFAOYSA-N
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Description

Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with different carbonyl compounds under specific conditions. Industrial production methods often utilize microwave-assisted synthesis to achieve higher yields and faster reaction times .

Chemical Reactions Analysis

Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide, thioglycolic acid derivatives, and α,β-acetylenic esters . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act as inhibitors of various enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Biological Activity

Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C11_{11}H10_{10}ClN3_{3}O2_{2}
  • Molecular Weight : 253.67 g/mol

The structure features a thiophene ring attached to a pyrimidine derivative, which is significant for its biological properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrimidine, including those similar to this compound, exhibit promising antitumor activities. For instance, a related compound was shown to inhibit the growth of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells. The IC50_{50} values for these compounds reached as low as 0.35 μM against A549 cells, indicating potent activity against tumor proliferation .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50_{50} (μM)
Compound 9uA5490.35
Compound 9uMCF-73.24
Compound 9uPC-35.12

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of specific kinases such as the epidermal growth factor receptor (EGFR). The introduction of the thiophene moiety is believed to enhance binding affinity towards these targets, promoting apoptosis in cancer cells and cell cycle arrest in the G2/M phase .

Antimicrobial Activity

In addition to antitumor properties, this compound has been evaluated for its antimicrobial efficacy. Studies indicate that related compounds demonstrate significant antibacterial activity against ESBL-producing E. coli strains. The binding interactions with bacterial proteins suggest a potential for these compounds to act as novel β-lactamase inhibitors .

Case Studies

  • Antitumor Efficacy :
    • In a study assessing various pyrimidine derivatives, this compound showed significant inhibition of tumor growth in vitro. The study highlighted its ability to induce apoptosis and inhibit cell proliferation effectively.
  • Antimicrobial Properties :
    • Another investigation focused on the antibacterial properties of thiophene derivatives against resistant bacterial strains. It was found that certain analogs exhibited strong inhibitory effects on β-lactamase enzymes, suggesting their potential use in treating antibiotic-resistant infections .

Properties

Molecular Formula

C11H10ClN3O2S

Molecular Weight

283.73 g/mol

IUPAC Name

methyl 3-[(2-chloro-5-methylpyrimidin-4-yl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C11H10ClN3O2S/c1-6-5-13-11(12)15-9(6)14-7-3-4-18-8(7)10(16)17-2/h3-5H,1-2H3,(H,13,14,15)

InChI Key

SHKWCWRYEFEBAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2=C(SC=C2)C(=O)OC)Cl

Origin of Product

United States

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